molecular formula C11H10N2O2 B2722615 N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide CAS No. 1876730-03-8

N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide

Cat. No. B2722615
CAS RN: 1876730-03-8
M. Wt: 202.213
InChI Key: SKAJFKCNJYNTST-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling.

Mechanism of Action

N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide is a selective inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for cell survival and proliferation. By inhibiting BTK, this compound can block these signaling pathways and induce apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity in vitro and in vivo, leading to a reduction in downstream signaling pathways and induction of apoptosis in B-cell malignancies. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines in animal models of autoimmune diseases and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide is its selectivity for BTK, which reduces the potential for off-target effects. However, this compound has a relatively short half-life, which may limit its efficacy in vivo. In addition, further studies are needed to determine the optimal dosing and administration schedule for this compound in different disease models.

Future Directions

For N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide include further preclinical studies to determine its efficacy in different disease models, as well as clinical trials to evaluate its safety and efficacy in humans. In addition, this compound may have potential applications in combination with other therapies, such as immune checkpoint inhibitors or other targeted therapies. Further studies are needed to explore these potential applications of this compound.

Synthesis Methods

The synthesis of N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide involves several steps, starting with the reaction of 2-methylfuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with propargylamine to give the propargylamide intermediate, which is subsequently reacted with cyanomethyl magnesium bromide to form this compound.

Scientific Research Applications

N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has shown promising results in inhibiting B-cell receptor signaling and reducing tumor growth in animal models of B-cell malignancies.

properties

IUPAC Name

N-(cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-3-6-13(7-5-12)11(14)10-4-8-15-9(10)2/h1,4,8H,6-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAJFKCNJYNTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N(CC#C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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